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molecular formula C12H9NS B116090 5-(thiophen-3-yl)-1H-indole CAS No. 152920-53-1

5-(thiophen-3-yl)-1H-indole

Cat. No. B116090
M. Wt: 199.27 g/mol
InChI Key: IIHUKJUKXSIOCN-UHFFFAOYSA-N
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Patent
US05834494

Procedure details

The title compound was prepared as in (D29) from 5-bromoindole and thiophene-3-boronic acid to give (D40) (1.1 g, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[S:11]1[CH:15]=[CH:14][C:13](B(O)O)=[CH:12]1>>[S:11]1[CH:15]=[CH:14][C:13]([C:2]2[CH:3]=[C:4]3[C:8](=[CH:9][CH:10]=2)[NH:7][CH:6]=[CH:5]3)=[CH:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C=CNC2=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give (D40) (1.1 g, 100%)

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)C=1C=C2C=CNC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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